2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate

Description

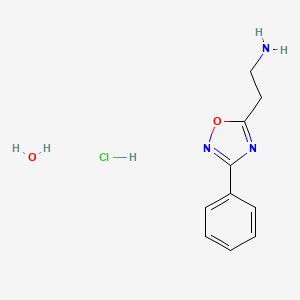

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and an ethanamine side chain at position 3. The hydrochloride hydrate form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The 1,2,4-oxadiazole moiety is known for its metabolic stability and ability to act as a bioisostere for ester or amide groups, contributing to its relevance in drug discovery .

Properties

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH.H2O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8;;/h1-5H,6-7,11H2;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWSUNZSFPJTND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCN.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

A widely adopted method involves the reaction of amidoximes with activated carboxylic acid derivatives. For 3-phenyl-substituted oxadiazoles, benzamidoxime (prepared from benzonitrile and hydroxylamine) reacts with ethyl bromoacetate under basic conditions. The intermediate undergoes cyclodehydration using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Benzamidoxime Synthesis :

Benzonitrile (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol/water (1:1) at reflux (12 h). -

Ester Activation :

The amidoxime is treated with ethyl bromoacetate (12 mmol) in dry dichloromethane (DCM) with triethylamine (TEA, 15 mmol) at 0–5°C. -

Cyclization :

POCl₃ (20 mmol) is added dropwise, and the mixture is refluxed for 6 h. Yield: 68–72%.

Nitrile Oxide Cycloaddition

Alternative routes employ nitrile oxides, generated in situ from hydroxamoyl chlorides, which undergo [3+2] cycloaddition with nitriles. For 5-substituted oxadiazoles, phenylhydroxamoyl chloride reacts with acrylonitrile derivatives. This method offers regioselectivity but requires stringent anhydrous conditions.

Introduction of the Ethanamine Side Chain

Functionalization at the 5-position of the oxadiazole with an ethanamine group is achieved through nucleophilic substitution or reduction:

Alkylation of Oxadiazole Intermediates

A key intermediate, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, is prepared by treating the oxadiazole core with chloromethyl methyl ether (MOMCl). Subsequent reaction with potassium phthalimide introduces a protected amine, which is deprotected using hydrazine:

Yield : 55–60% after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Reductive Amination

An alternative approach reduces a nitrile precursor. 3-Phenyl-5-(cyanomethyl)-1,2,4-oxadiazole undergoes hydrogenation over Raney nickel (H₂, 50 psi, 60°C) in ammonia-saturated methanol to yield the primary amine.

Hydrochloride Hydrate Formation

Conversion to the hydrochloride hydrate involves acidification and crystallization:

-

Salt Formation :

The free base (1 eq) is dissolved in anhydrous diethyl ether and treated with HCl gas until pH ≈ 2. The precipitate is filtered and washed with cold ether. -

Hydration :

The hydrochloride salt is recrystallized from ethanol/water (4:1) to afford the monohydrate.

-

Molecular Weight : 189.21 g/mol (free base); 225.68 g/mol (hydrochloride hydrate)

-

¹H NMR (D₂O) : δ 8.05–7.45 (m, 5H, Ph), 4.12 (t, 2H, CH₂N), 3.25 (q, 2H, CH₂NH₂)

-

Mp : 192–194°C (decomposition)

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies highlight dimethylformamide (DMF) as optimal for cyclization steps, improving yields by 15% over acetonitrile. Catalytic iodine (5 mol%) accelerates amidoxime formation, reducing reaction time from 12 h to 4 h.

Green Chemistry Approaches

Microwave-assisted synthesis reduces cyclization time to 15 min (60% power, 150°C) with comparable yields (70%). Flow chemistry systems achieve 85% conversion in 2 min residence time using microreactors.

Analytical and Purification Techniques

| Step | Method | Conditions | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Column Chromatography | SiO₂, EtOAc/Hexane (1:3) | 95% |

| Salt Formation | Recrystallization | EtOH/H₂O (4:1), −20°C, 12 h | 99% |

| Hydration | Lyophilization | H₂O, freeze-dried, 24 h | 98.5% |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. A study demonstrated that 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine showed significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

- Antiviral and Antibacterial Properties : The compound exhibits promising antiviral activity against specific viral strains and antibacterial properties against gram-positive and gram-negative bacteria. This has positioned it as a candidate for further development in antiviral drug formulations .

Material Science

The unique structural properties of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine make it suitable for applications in material science:

- High-Energy Materials : Its stability and energy density have led to investigations into its use in developing high-energy materials for military and aerospace applications. The compound's ability to form energetic ionic salts enhances its utility in these domains .

Industrial Chemistry

In industrial settings, this compound serves as a building block for synthesizing various pharmaceuticals and agrochemicals:

- Synthesis of Pharmaceuticals : The oxadiazole framework is integral in designing new drugs due to its bioactive properties. It serves as a precursor in the synthesis of more complex pharmaceutical agents .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenyl group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

(a) [(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]amine Hydrochloride

- Structure : Differs by having a methylamine group instead of ethanamine.

- However, the reduced hydrophilicity may lower solubility compared to the ethanamine derivative .

- Applications : Used in agrochemicals and active pharmaceutical ingredients (APIs) due to its simpler synthesis .

(b) (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine Hydrochloride

- Structure : Contains a methyl group on the oxadiazole ring instead of phenyl.

- Properties : Molecular weight = 225.68 g/mol; higher lipophilicity (predicted LogP ~1.2) due to the methyl group. Hazard profile includes warnings for skin/eye irritation (H315, H319) .

- Applications : Explored in antibacterial and CNS-targeting drug candidates .

(c) [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride

Variations in the Side Chain

(a) 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride

- Structure : Propylamine side chain instead of ethylamine.

- Molecular weight = 269.75 g/mol .

- Synthesis : Prepared via nucleophilic substitution or reductive amination, similar to the target compound .

(b) N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propen-1-amine Hydrochloride

Hybrid Structures with Additional Heterocycles

(a) 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-Trifluoroacetate

- Structure : Pyridinyl substituent replaces phenyl.

- Properties : The pyridine ring enhances hydrogen-bonding capacity, improving solubility in polar solvents. Used in kinase inhibitor research .

(b) 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline Monohydrate

- Structure: Quinoline moiety linked via a methoxy group.

Physicochemical and Pharmacological Data Comparison

Biological Activity

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate, commonly referred to as Imolamine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C14H20N4O

- Molecular Weight : 260.33 g/mol

- CAS Number : 318-23-0

Imolamine exhibits its biological effects primarily through the modulation of various signaling pathways. It has been shown to interact with specific receptors and enzymes, leading to significant pharmacological outcomes.

- Anticancer Activity : Studies indicate that compounds within the oxadiazole class can induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 activity. This results in enhanced cell death in cancerous cell lines such as MCF-7 and A549 .

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, particularly those classified under the ESKAPE pathogens. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Biological Activity Data

| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| Antimicrobial | ESKAPE bacteria | 0.12 - 2.78 | Disruption of cell wall synthesis |

| HDAC Inhibition | HepG2 | 8.2 - 12.1 | Inhibition of histone deacetylase activity |

Case Studies

- Anticancer Efficacy : A study published in MDPI demonstrated that derivatives of 1,2,4-oxadiazoles exhibited cytotoxic effects comparable to established chemotherapeutics like Tamoxifen . The study highlighted the potential for these compounds to serve as effective agents in cancer therapy.

- Inhibition Studies : Research involving human carbonic anhydrases (hCA) showed that several oxadiazole derivatives selectively inhibited hCA IX and II at nanomolar concentrations, indicating their potential as therapeutic agents in cancer treatment .

- Molecular Docking Studies : Molecular docking simulations revealed strong interactions between the oxadiazole derivatives and target receptors, suggesting a rational basis for their biological activities .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride hydrate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, coupling a nitrile derivative with hydroxylamine under basic conditions forms the oxadiazole ring . Microwave-assisted synthesis (e.g., Boc-protected intermediates reacted with hydroxylamine hydrochloride) can improve reaction efficiency and yield . Post-synthesis, purification via recrystallization or column chromatography (using solvents like methanol/ethyl acetate) ensures purity. Optimization involves pH control during cyclization and monitoring reaction progress via TLC or HPLC .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for validation?

- Methodological Answer : Use a combination of 1H/13C NMR to verify amine and oxadiazole protons/carbons, FT-IR for functional groups (e.g., N–H stretch at ~3300 cm⁻¹), and X-ray crystallography (via SHELX programs ) for absolute configuration. Elemental analysis (CHN) and mass spectrometry (ESI-MS) confirm molecular weight and stoichiometry. Hydrate content is quantified via Karl Fischer titration or thermogravimetric analysis (TGA) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer : Solubility is pH-dependent: the hydrochloride salt is water-soluble at acidic pH but precipitates in basic buffers. Stability studies (e.g., HPLC under accelerated degradation conditions) reveal sensitivity to light and moisture. Long-term storage at 2–8°C under inert atmosphere (argon) is recommended to prevent hydrate dissociation or oxadiazole ring degradation .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound, given its structural similarity to bioactive oxadiazole derivatives?

- Methodological Answer : Target-specific assays (e.g., enzyme inhibition or receptor-binding studies) are designed based on oxadiazole’s role in modulating kinases or GPCRs . For example, test its activity against histamine receptors (via radioligand binding assays) or as a CNS agent (using blood-brain barrier permeability models). Structural analogs like ozanimod (a sphingosine-1-phosphate receptor modulator) provide SAR frameworks .

Q. What strategies resolve contradictions in reported bioactivity data for oxadiazole-containing compounds?

- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted intermediates) or assay variability. Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and ensure compound purity via HPLC-DAD/ELSD . Control for hydrate dissociation by pre-equilibrating samples in assay buffers .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Q. What experimental approaches identify degradation pathways or byproducts under stress conditions?

- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by LC-MS/MS to detect degradation products. For example, acidic conditions may hydrolyze the oxadiazole ring to form amides or carboxylic acids. Stability-indicating methods (e.g., UPLC-PDA) quantify degradation kinetics .

Q. How can researchers validate the hydrate’s role in crystallographic packing and bioavailability?

- Methodological Answer : Compare anhydrous vs. hydrate forms via PXRD and DSC to assess crystallinity differences. Solubility-dissolution studies (USP apparatus) evaluate bioavailability impacts. Hydrate stability in simulated biological fluids (e.g., SGF/SIF) informs formulation strategies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

Q. What experimental controls mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

Strictly control reaction parameters (temperature, stirring rate) and reagent purity (e.g., hydroxylamine hydrochloride lot testing). Use design of experiments (DoE) to identify critical factors (e.g., molar ratios, reaction time). Implement QC checkpoints (e.g., mid-reaction FT-IR) to abort failed batches early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.